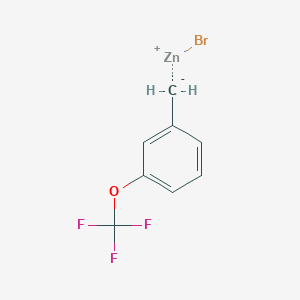
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a five-membered ring containing three nitrogen atoms, and a benzenesulfonamide moiety substituted with two fluorine atoms at the 2 and 5 positions. The presence of the triazole ring and the sulfonamide group makes this compound of significant interest in medicinal chemistry due to its potential pharmacological properties .
Méthodes De Préparation
The synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the triazole ring and sulfonamide group.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring and a difluorophenyl group.
Other Triazole Derivatives: Compounds like 1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the triazole ring with the sulfonamide group, which may confer distinct pharmacological properties .
Propriétés
Formule moléculaire |
C8H6F2N4O2S |
|---|---|
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
2,5-difluoro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F2N4O2S/c9-5-1-2-6(10)7(3-5)17(15,16)14-8-11-4-12-13-8/h1-4H,(H2,11,12,13,14) |
Clé InChI |
MTJMRBPYRVZMKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=NN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



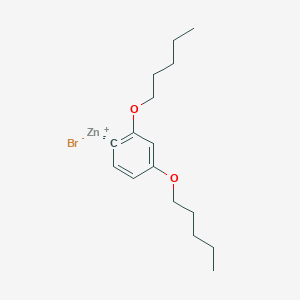
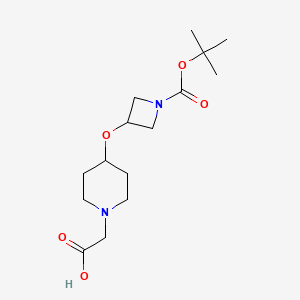
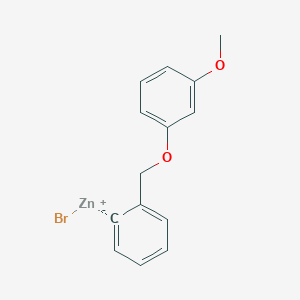

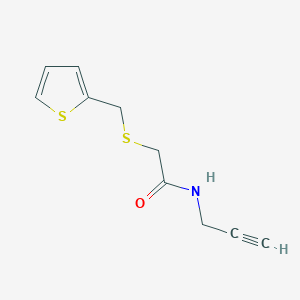

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)

